molecular formula C7H10BNO3 B8237660 (5-Methoxy-6-methylpyridin-3-yl)boronic acid

(5-Methoxy-6-methylpyridin-3-yl)boronic acid

Cat. No.: B8237660
M. Wt: 166.97 g/mol
InChI Key: ZVIHBDCSPMIZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-6-methylpyridin-3-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Properties

IUPAC Name

(5-methoxy-6-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-7(12-2)3-6(4-9-5)8(10)11/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIHBDCSPMIZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of 3-methoxy-2-methylpyridine. This process can be achieved using various boron reagents under different conditions. One common method involves the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of (5-Methoxy-6-methylpyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Comparison with Similar Compounds

Uniqueness: (5-Methoxy-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxy and methyl groups on the pyridine ring influences its electronic properties and makes it a valuable intermediate in organic synthesis .

Biological Activity

(5-Methoxy-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique pyridine structure, is being investigated for various pharmacological applications, including its role as a potential therapeutic agent in cancer treatment and other diseases. This article explores the biological activity of (5-Methoxy-6-methylpyridin-3-yl)boronic acid, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular Formula C7_7H9_9BNO3_3
Molecular Weight 151.06 g/mol
CAS Number 53398388
IUPAC Name (5-Methoxy-6-methylpyridin-3-yl)boronic acid
SMILES B(C1=CC(=CN=C1)C)(O)O

Safety Data

The compound is classified under several hazard categories:

  • Acute toxicity : Category 4
  • Eye damage/irritation : Category 2
  • Skin corrosion/irritation : Category 2
  • Specific target organ toxicity : Category 3

Precautionary measures include avoiding skin and eye contact and ensuring proper ventilation when handling the compound.

(5-Methoxy-6-methylpyridin-3-yl)boronic acid exhibits biological activity through its interactions with various molecular targets. The boronic acid group is known to form reversible covalent bonds with diols, which can modulate the activity of enzymes and receptors, influencing biochemical pathways critical in disease processes.

Anticancer Activity

Recent studies have highlighted the potential of (5-Methoxy-6-methylpyridin-3-yl)boronic acid in cancer therapy. For instance:

  • Study on Cell Lines : Research demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : In laboratory settings, (5-Methoxy-6-methylpyridin-3-yl)boronic acid showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

Case Studies

  • Case Study on Drug Development : A recent case study explored the use of (5-Methoxy-6-methylpyridin-3-yl)boronic acid as a lead compound in developing new anticancer agents. The study reported promising results in preclinical models, indicating a need for further clinical trials.
  • Combination Therapy Research : Another study investigated the effects of combining this boronic acid derivative with conventional chemotherapeutics. Results suggested enhanced efficacy and reduced side effects compared to monotherapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5-Methoxy-6-methylpyridin-3-yl)boronic acid, a comparison with other boronic acids was conducted:

Compound NameBiological ActivityNotable Features
(3-Pyridyl)boronic acidModerate anticancer activitySimple pyridine structure
(4-Methoxyphenyl)boronic acidStrong anti-inflammatoryEffective in pain management
(5-Methoxy-6-methylpyridin-3-yl)boronic acidHigh anticancer and antimicrobial activityUnique interaction profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.